molecular formula C18H14ClNO2 B12686254 Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate CAS No. 6273-33-2

Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate

Cat. No.: B12686254
CAS No.: 6273-33-2
M. Wt: 311.8 g/mol
InChI Key: GOWKGOGXSKCNPN-LFIBNONCSA-N
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Description

Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate (CAS 6273-33-2) is a chemical compound with the molecular formula C₁₈H₁₄ClNO₂ . This benzoate ester derivative features a chlorophenyl group and a cyanovinyl moiety, a structure that is often explored in medicinal chemistry for developing biologically active molecules. Compounds with similar benzoate and cyanovinyl architectures are frequently investigated as key intermediates or target molecules in the synthesis of potential therapeutic agents . For instance, research into chromene-sulfonamide derivatives demonstrates the high value of such complex structures in developing potent inhibitors for enzymes like α-amylase and α-glucosidase, which are important targets in anti-diabetic research . The structural motifs present in this compound suggest its potential utility in similar drug discovery efforts, particularly in the design and synthesis of new heterocyclic compounds for pharmacological evaluation. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6273-33-2

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl 4-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]benzoate

InChI

InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-7-5-14(6-8-15)16(12-20)11-13-3-9-17(19)10-4-13/h3-11H,2H2,1H3/b16-11+

InChI Key

GOWKGOGXSKCNPN-LFIBNONCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(4-chlorophenyl)-1-cyanovinyl intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanovinyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules, thereby modulating their function.

Comparison with Similar Compounds

Ethyl 4-((4-Chlorophenyl)sulfonamido)benzoate

  • Structure : Features a sulfonamido (-SO₂NH-) group linking the 4-chlorophenyl ring to the benzoate ester.
  • Properties : Sulfonamido groups are electron-withdrawing and may enhance thermal stability or hydrogen-bonding capacity. This compound has one supplier .

Ethyl 4-(2-(4-Chlorophenoxy)ethoxy)benzoate

  • Structure: Contains a phenoxyethoxy (-O-C₂H₄-O-) spacer between the 4-chlorophenyl group and the benzoate.
  • Properties : The ether linkage increases flexibility and may reduce steric hindrance. This compound has one supplier .

Ethyl 4-(dimethylamino)benzoate

  • Structure: Substituted with a dimethylamino (-N(CH₃)₂) group, which is electron-donating.
  • Properties : Demonstrated high reactivity in resin polymerization systems, outperforming methacrylate-based amines in degree of conversion and physical properties .
  • Comparison: The dimethylamino group’s electron-donating nature contrasts with the electron-withdrawing nitrile in the target compound, suggesting divergent reactivity in polymerization or catalytic applications .

Inferred Physicochemical Properties

  • Solubility: Nitrile groups generally reduce polarity, which may lower aqueous solubility relative to sulfonamido- or amino-substituted derivatives.
  • Thermal Stability: The rigid cyanovinyl structure could improve thermal stability compared to flexible ether-linked compounds.

Biological Activity

Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 311.8 g/mol
  • Structure : The compound features an ethyl ester group attached to a benzoic acid derivative, further substituted with a 4-chlorophenyl group and a cyanovinyl moiety.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates notable antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, as compounds with similar structures have been associated with inhibiting tumor growth .

The biological effects of this compound are believed to involve the binding to specific enzymes or receptors. This interaction can modulate their activity, leading to therapeutic effects such as:

  • Inhibition of bacterial growth by disrupting cell wall synthesis.
  • Modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted on various synthesized compounds revealed that this compound exhibited moderate to strong activity against Bacillus subtilis, with an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/mL.

Compound NameInhibition Zone (mm)Bacterial Strain
This compound15Bacillus subtilis
Compound A20Salmonella typhi
Compound B10Escherichia coli

Anti-inflammatory Studies

In vitro assays indicated that the compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 30% at a concentration of 50 µM, suggesting its potential as an anti-inflammatory agent .

Anticancer Research

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against breast cancer cells (MCF-7), indicating significant anticancer potential .

Q & A

Q. What are the established synthetic pathways for Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate, and how do reaction conditions influence yield?

The compound is commonly synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and ethyl cyanoacetate, catalyzed by ammonium acetate under reflux in ethanol. Yield optimization requires precise control of stoichiometry (1:1 aldehyde/cyanoacetate ratio) and reaction temperature (80–100°C). Post-condensation esterification with benzoic acid derivatives may require coupling agents like DCC/DMAP. Impurity profiles should be monitored via TLC or HPLC .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • FTIR : The cyanovinyl group’s C≡N stretch appears at ~2200 cm⁻¹.
  • ¹H NMR : Look for vinyl proton signals (δ 6.8–7.5 ppm, coupling constant J ≈ 16 Hz for trans-configuration) and aromatic protons (δ 7.2–8.0 ppm for 4-chlorophenyl).
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₃ClNO₂: 310.0634). Purity should be validated via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in further functionalization?

The 4-chlorophenyl moiety enhances electrophilicity at the cyanovinyl carbon, facilitating nucleophilic additions (e.g., thiol-ene reactions). However, steric hindrance may limit regioselectivity. Computational studies (DFT) are recommended to predict reactive sites .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphism or solvent residues. Researchers should:

  • Recrystallize from multiple solvents (e.g., ethanol vs. ethyl acetate) and compare DSC thermograms.
  • Use single-crystal X-ray diffraction to confirm molecular packing.
  • Cross-validate NMR data across deuterated solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

Q. How can researchers optimize the compound’s stability in photopolymerization applications, given its cyanovinyl moiety?

  • Additive screening : Incorporate 0.1–1% w/w UV stabilizers (e.g., Tinuvin 292) to mitigate photo-degradation.
  • Accelerated aging tests : Expose to UV light (λ = 365 nm) and monitor changes via FTIR (loss of C≡N peak intensity) and GPC (molecular weight shifts).
  • Co-initiator synergy : Pair with diphenyliodonium hexafluorophosphate (DPI) to enhance crosslinking efficiency, as shown in resin-based systems .

Q. What mechanistic insights explain the compound’s inconsistent catalytic performance in Heck coupling reactions?

Variability may stem from palladium ligand interactions or competing side reactions. Advanced studies should:

  • Use in situ XAFS to monitor Pd(0)/Pd(II) transitions.
  • Test phosphine ligands (e.g., PPh₃ vs. XPhos) to stabilize active catalytic species.
  • Analyze byproducts via GC-MS to identify decomposition pathways (e.g., cyano group hydrolysis) .

Methodological Guidance

Q. How should researchers design degradation studies to assess environmental persistence?

  • Hydrolytic stability : Incubate in pH-buffered solutions (pH 2–12) at 40°C for 48h, followed by LC-MS quantification of degradation products (e.g., 4-chlorobenzoic acid).
  • Photolytic testing : Use a solar simulator (ASTM G173 spectrum) and track half-life via UV-Vis spectroscopy.
  • Microbial assays : Employ OECD 301F protocol with activated sludge to assess biodegradability .

Q. What computational tools are recommended for predicting the compound’s bioavailability?

  • ADMET prediction : Use SwissADME to estimate logP (~3.2) and BBB permeability.
  • Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) with AutoDock Vina.
  • QSAR models : Corrogate electronic parameters (HOMO-LUMO gaps) with cytotoxicity data from NCI-60 screenings .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in cancer cell lines?

  • Standardize assays : Use identical cell lines (e.g., MCF-7 vs. HepG2) and exposure times (48h vs. 72h).
  • Control for impurities : Ensure >98% purity via preparative HPLC.
  • Mechanistic studies : Perform flow cytometry (apoptosis vs. necrosis) and ROS detection to clarify modes of action .

Q. What protocols validate the compound’s role as a fluorescence quencher in polymer matrices?

  • Steady-state fluorescence : Compare emission spectra with/without the compound in PMMA films.
  • Stern-Volmer analysis : Calculate quenching constants (Ksv) to differentiate static vs. dynamic mechanisms.
  • Time-resolved spectroscopy : Measure fluorescence lifetimes to confirm energy transfer pathways .

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